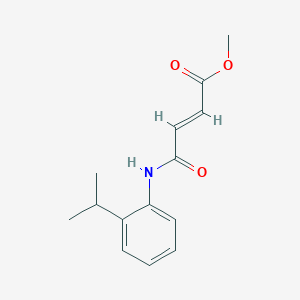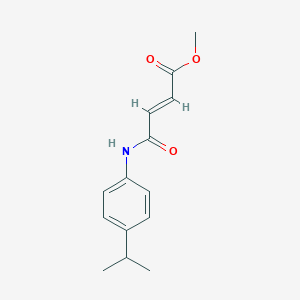![molecular formula C21H23N3O3 B281958 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid](/img/structure/B281958.png)
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoic acid (BBOA) is a synthetic compound that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This compound has been found to have a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In
Mecanismo De Acción
The exact mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is not fully understood, but it is thought to involve inhibition of protein synthesis. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to inhibit the activity of ribosomes, which are responsible for synthesizing proteins. This inhibition may lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have antioxidant effects and to protect against oxidative stress. 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has also been found to have neuroprotective effects, reducing neuronal damage in a mouse model of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been found to have low toxicity, making it a potentially safe therapeutic agent. However, one limitation of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid. One area of interest is the development of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid and to explore its potential as a therapeutic agent for a range of diseases, including cancer, inflammation, and viral infections. Finally, there is a need for in vivo studies to determine the efficacy and safety of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid in animal models.
Métodos De Síntesis
The synthesis of 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid involves a series of chemical reactions, starting with the condensation of 4-benzylpiperazine with 4-nitroaniline to form 4-(4-nitrophenyl)-1-benzylpiperazine. This intermediate is then reduced to 4-(4-aminophenyl)-1-benzylpiperazine, which is then reacted with ethyl acetoacetate to form the final product, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid.
Aplicaciones Científicas De Investigación
4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been the subject of numerous studies investigating its potential as a therapeutic agent. One study found that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid exhibited anti-tumor activity against human cervical cancer cells, with an IC50 value of 2.5 μM. Another study demonstrated that 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid had anti-inflammatory effects in a mouse model of acute lung injury, reducing levels of pro-inflammatory cytokines and improving lung function. Additionally, 4-[4-(4-Benzyl-1-piperazinyl)anilino]-4-oxo-2-butenoicacid has been shown to have anti-viral activity against the hepatitis B virus.
Propiedades
Fórmula molecular |
C21H23N3O3 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(Z)-4-[4-(4-benzylpiperazin-1-yl)anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C21H23N3O3/c25-20(10-11-21(26)27)22-18-6-8-19(9-7-18)24-14-12-23(13-15-24)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,22,25)(H,26,27)/b11-10- |
Clave InChI |
GWGDCMQFAGNXPD-KHPPLWFESA-N |
SMILES isomérico |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)/C=C\C(=O)[O-] |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O |
SMILES canónico |
C1CN(CC[NH+]1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C=CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




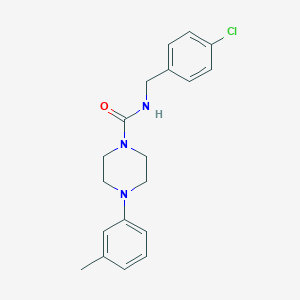
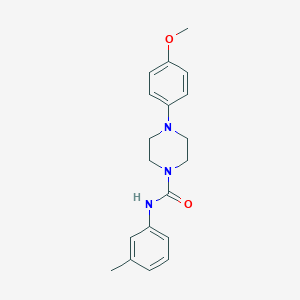
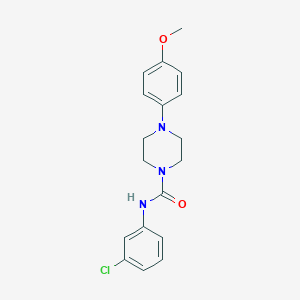

![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
![4-[(2-Methylbenzyl)amino]-4-oxo-2-butenoicacid](/img/structure/B281891.png)
![4-{3-[(Aminocarbonyl)amino]anilino}-4-oxo-2-butenoicacid](/img/structure/B281892.png)
![(Z)-4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B281893.png)
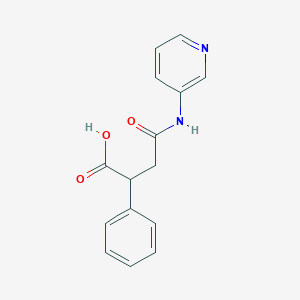
![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)

